molecular formula C8H15N B13224017 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine

Cat. No.: B13224017
M. Wt: 125.21 g/mol
InChI Key: DFUCMSYKBGLDME-UHFFFAOYSA-N
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Description

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine is an organic compound with a unique bicyclic structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a bicyclo[3.1.0]hexane ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine typically involves the annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine involves its interaction with molecular targets, primarily through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{Bicyclo[2.1.1]hexan-2-yl}ethan-1-amine: Another bicyclic compound with a slightly different ring structure.

    2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine: A structural isomer with the amine group at a different position.

Uniqueness

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-(2-bicyclo[3.1.0]hexanyl)ethanamine

InChI

InChI=1S/C8H15N/c9-4-3-6-1-2-7-5-8(6)7/h6-8H,1-5,9H2

InChI Key

DFUCMSYKBGLDME-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)CCN

Origin of Product

United States

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